Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))-
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Overview
Description
Bicyclo[2.2.1]heptane-2-carbonitrile, 5-chloro-6-[[[(methylamino)cabonyl]oxy]imino]-, [1s-(1alpha,2beta,4alpha,5alpha,6e)]- is a solid. Used experimentally for residual control of mobile forms of spider mites, including several phosphate resistant strains. Has not been registered. (EPA, 1998)
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Bicyclo[2.2.1]heptane derivatives are valuable in synthesizing complex molecular structures. They have been utilized in the synthesis of various compounds like diastereomeric cyclopropenes, triene tetramers, and tricyclohexane tetramers, which are important in organic chemistry due to their unique structural properties (Billups et al., 1996).
Organic Chemistry and Drug Development
- The unique bicyclic structure of Bicyclo[2.2.1]heptane compounds is leveraged in organic synthetic chemistry, serving as versatile building blocks. They are instrumental in constructing intricate chemical frameworks, including tricyclic carbon frameworks, which are critical in drug development and synthesis of pharmaceutical intermediates (Ikeuchi et al., 2021).
Crystallography and Molecular Structure
- These compounds are studied for their rigid molecular structure, offering insights into the nature of bicyclic systems. The analysis of their crystal structures helps in understanding the stereochemistry of various derivatives, which is pivotal in the development of new materials and drugs (Clegg et al., 1995).
Experimental Studies in Chemistry
- Bicyclo[2.2.1]heptane derivatives are used in experimental studies to understand chemical reactions and properties. For instance, their interaction with different reagents, and the study of their transformation under various conditions, offers valuable information for chemical synthesis and reaction mechanisms (Bell et al., 1977).
Advancements in Stereochemistry
- The study of these compounds contributes to advancements in stereochemistry, particularly in understanding the absolute configuration of molecules. This knowledge is crucial for the synthesis of stereo-specific drugs and materials (Plettner et al., 2005).
properties
CAS RN |
15271-41-7 |
---|---|
Product Name |
Bicyclo(2.2.1)heptane-2-carbonitrile, 5-chloro-6-((((methylamino)carbonyl)oxy)imino)-, (1S-(1alpha,2beta,4alpha,5alpha,6E))- |
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
[(E)-[(1S,3R,4R,6R)-3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene]amino] N-methylcarbamate |
InChI |
InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+/t5-,6-,7-,8+/m0/s1 |
InChI Key |
QCQPGRMMDFIQMB-JTLQWOPJSA-N |
Isomeric SMILES |
CNC(=O)O/N=C/1\[C@@H]2C[C@H]([C@@H]1Cl)C[C@@H]2C#N |
SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Canonical SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
melting_point |
318 to 320 °F (EPA, 1998) 143.5 °C |
Other CAS RN |
951-42-8 15271-41-7 |
physical_description |
Bicyclo[2.2.1]heptane-2-carbonitrile, 5-chloro-6-[[[(methylamino)cabonyl]oxy]imino]-, [1s-(1alpha,2beta,4alpha,5alpha,6e)]- is a solid. Used experimentally for residual control of mobile forms of spider mites, including several phosphate resistant strains. Has not been registered. (EPA, 1998) |
Pictograms |
Acute Toxic; Environmental Hazard |
solubility |
0.01 M |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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